Acridinediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

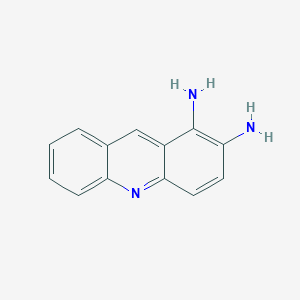

IUPAC Name |

acridine-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-5-6-12-9(13(10)15)7-8-3-1-2-4-11(8)16-12/h1-7H,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDXKMITHCJCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC(=C3N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476484 | |

| Record name | Acridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129947-07-5 | |

| Record name | Acridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Acridinediamine

Established Synthetic Routes to the Acridinediamine Core

The formation of the fundamental acridine (B1665455) skeleton, particularly when incorporating diamine functionalities, relies on various cyclization and condensation reactions.

Cyclization Reaction Mechanisms in this compound FormationThe formation of the acridine ring system generally proceeds through intramolecular cyclization reactions. These mechanisms often commence with the generation of a critical intermediate, such as a diarylamine or a related precursor, which then undergoes cyclization, typically via electrophilic aromatic substitution or condensation. For instance, in certain acridine syntheses, a tautomerization step may precede an intramolecular cyclization, leading to the formation of a new six-membered ring, followed by an intramolecular condensation to yield the acridine productresearchgate.net. The Friedländer synthesis and its variations, which involve the condensation of 2-aminobenzaldehydes or analogous compounds with carbonyl compounds, are also common routes to acridines, frequently proceeding through cyclization mechanismsthieme-connect.de. The specific mechanism can vary depending on the reactants and conditions employed, but often involves acid catalysis to promote electrophilic attack and subsequent dehydration or dehydrogenation to achieve aromatization of the acridine corescribd.comthieme-connect.de.

Table 1: Established Synthetic Routes to the this compound Core

| Reaction Name | Key Reactants | Catalyst/Conditions | General Product Type | Citation(s) |

| Ullmann-type Coupling | Aryl halides, amines | Copper catalyst, base, heat (modern: mild conditions, deep eutectic solvents) | Diarylamines (precursors) | scribd.comfrontiersin.org |

| Ullmann Acridine Synthesis | N-arylanthranilic acids | Acid catalyst (e.g., POCl₃, H₂SO₄), heat | Acridones, then Acridines | scribd.com |

| Bernthsen Synthesis | Diarylamine, carboxylic acid (or anhydride) | Lewis acid (e.g., ZnCl₂), heat (200-270 °C) | 9-Substituted Acridines | ptfarm.plwikipedia.orgpharmaguideline.com |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, carbonyl compound | Acid or base catalysis, heat | Acridines | thieme-connect.de |

Regioselective Functionalization and Substitution Chemistry

Following the establishment of the this compound core, or concurrently with its synthesis, various functionalization strategies are employed to introduce or modify substituents. This is particularly important for the amino groups and side chains, aiming to fine-tune the compound's properties.

Side Chain Elaboration and Conjugate SynthesisSide chain elaboration represents a potent strategy for enhancing the utility of this compound derivatives. This can involve the introduction of hydrophilic groups, such as polyethylene (B3416737) glycol chains or ether linkages (e.g., diethylaminoethoxy groups), to improve water solubility without substantially compromising DNA intercalation capacityvulcanchem.com. Conversely, lipophilic side chains can be incorporated to augment membrane permeability. This compound scaffolds can also be conjugated with other molecules, such as amino acids or peptides, to create hybrid structures with tailored biological activities or targeting capabilitiesmdpi.comarkat-usa.org. For example, N-(9-Acridinyl) amino acid derivatives have been synthesized to investigate anti-parasitic activitymdpi.com. Furthermore, the development of bis- and tetra-acridines, where multiple acridine units are linked, has been explored for enhanced antiparasitic effectsarkat-usa.org. These modifications are frequently guided by structure-activity relationship studies, with the objective of optimizing DNA binding affinity, cellular uptake, and overall therapeutic efficacy.

Table 2: Amino Group Modifications and Side Chain Elaboration

| Modification Type | Reagents/Conditions | Resulting Functionalization/Side Chain | Purpose/Application Context | Citation(s) |

| Amino Group Acylation/Alkylation | Acyl halides, alkyl halides, bases | Amide, secondary/tertiary amine | Protection, altering solubility, electronic properties | zfin.orgmdpi.com |

| Amino Acid Conjugation | 9-chloroacridine, amino acids, base | N-(9-Acridinyl) amino acid derivatives | Anti-parasitic activity, drug candidate development | mdpi.com |

| Ether Chain Introduction | Alkyl halides with ether linkages (e.g., diethylaminoethoxy) | Ether substituents on acridine core | Improved solubility, enhanced DNA binding | vulcanchem.com |

| Phosphonate Attachment | 9-chloroacridines, phosphites | Acridane-phosphonate conjugates | Novel phosphonylation, potential biological activity | arkat-usa.org |

| Bis-/Tetra-acridine Formation | Coupling of acridine units | Multi-acridine structures | Enhanced antiparasitic activity | arkat-usa.org |

Compound Name Table

this compound

3,6-Acridinediamine

Proflavine

Acriflavin

2,7-Acridinediamine

N-(9-Acridinyl) amino acid derivatives

The synthesis and functionalization of this compound derivatives constitute a dynamic field of chemical research, continually yielding novel compounds with diverse applications, particularly within the realms of medicine and materials science. The capacity to precisely control the introduction of substituents and side chains enables the fine-tuning of their physicochemical and biological properties.

Synthesis of Novel this compound Derivatives with Specific Research Orientations

The synthesis of this compound derivatives is driven by the desire to imbue the acridine core with enhanced or entirely new functionalities. This involves strategic modifications and conjugations to create molecules with precise applications in areas like biological imaging, diagnostics, and advanced materials.

Design and Synthesis of Fluorescently Tagged Acridinediamines

This compound derivatives can be designed and synthesized to act as fluorescent probes and tags, leveraging the inherent fluorescence of the acridine chromophore. The goal is to create molecules that exhibit specific optical properties, such as high quantum yield, desirable excitation and emission wavelengths, and sensitivity to their environment or specific analytes.

One approach involves synthesizing this compound derivatives that are inherently fluorescent and can be used for sensing applications. For instance, a novel fluorescent probe based on an acridine derivative, N-((N-(2-dimethylamino)ethyl)acridine-4-carboxamide)-α-alanine (N-(ACR-4-CA)-α-ALA), was synthesized and characterized. This compound demonstrated the ability to quench its fluorescence in the presence of DNA, enabling its use as a DNA determination agent researchgate.net. The quenched fluorescence intensity was found to be proportional to the DNA concentration, with detection limits in the nanogram per milliliter range for both fish sperm DNA (fsDNA) and calf thymus DNA (ctDNA) researchgate.net. The interaction mode between N-(ACR-4-CA)-α-ALA and DNA was identified as intercalative binding, characterized by a large binding constant researchgate.net.

Another strategy focuses on acridone (B373769) derivatives, which are closely related to acridines. A novel small-molecule fluorescent probe based on a 9(10H)-acridone moiety was designed for nitric oxide (NO) sensing. This probe, 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone, reacts with NO in the presence of oxygen to form a triazole derivative, resulting in a fivefold increase in fluorescence intensity. This derivative proved capable of sensing NO in living Jurkat cells mdpi.comnih.gov. The synthesis of such probes often involves multi-step procedures, starting from substituted benzoic acids and amines, followed by cyclization, nitration, reduction, and functionalization steps mdpi.comresearchgate.net.

The design of fluorescent probes often follows a fluorophore-spacer-receptor format. For example, 4,5-bis(N,N-di(2-hydroxyethyl)iminomethyl)acridine (BHIA) was synthesized as a fluorescent probe for metal ions. BHIA exhibited enhanced emission at 454 nm upon binding with Cd²⁺ ions, with a linear relationship between fluorescence intensity and Cd²⁺ concentration in the range of 1.0 × 10⁻⁶ to 3.0 × 10⁻⁵ M researchgate.net.

Synthesis of this compound-Biomolecule Conjugates

The conjugation of this compound moieties to biomolecules such as proteins, peptides, or nucleic acids is a key strategy for developing targeted therapeutic agents, diagnostic tools, and advanced biological probes. These conjugates aim to combine the unique properties of acridinediamines with the specific functions and targeting capabilities of biomolecules.

Research has explored the synthesis of acridine-pendant cyclen (1,4,7,10-tetraazacyclododecane) derivatives, which are then investigated for their DNA interactions researchgate.net. Two such derivatives, mono-acridine and bis-acridine conjugates, were synthesized and found to bind to DNA in an intercalative mode. The bis-acridine derivative exhibited higher DNA binding ability compared to the mono-acridine compound and showed preferential interaction with G-rich DNA sequences researchgate.net. The acridine nucleus's planar structure is crucial for its ability to intercalate into DNA, potentially interfering with cellular functions researchgate.netresearchgate.netontosight.ai.

The general principles of bioconjugation involve utilizing reactive functional groups present in both the this compound derivative and the biomolecule. Common reactive groups in biomolecules include amino, carboxyl, sulfhydryl, and hydroxyl groups biosyn.com. For example, amino groups can be targeted using reagents like succinic anhydrides, isothiocyanates, or aldehydes biosyn.com. The synthesis of polymer conjugates of biomolecules, such as proteins and peptides, can be achieved through convergent or divergent methodologies, with techniques like RAFT polymerization offering versatility for creating functional polymer arms attached to biomolecules sigmaaldrich.com. While specific examples of this compound-biomolecule conjugates beyond DNA interactions are less detailed in the provided snippets, the general framework for such syntheses is well-established in bioconjugation chemistry.

Development of this compound-Based Supramolecular Scaffolds

This compound derivatives can serve as building blocks for constructing supramolecular scaffolds, which are larger, organized assemblies held together by non-covalent interactions or specific chemical linkages. These scaffolds are designed for applications ranging from molecular recognition and catalysis to advanced materials science.

The concept of molecular scaffolds is central to medicinal chemistry and drug design, where core structures are decorated with functional groups to create diverse libraries of compounds lifechemicals.commdpi.com. While specific examples of this compound-based supramolecular scaffolds are not explicitly detailed in the provided search results, the general principles of scaffold design and synthesis are applicable. Heterocyclic scaffolds, including those based on acridine, can be functionalized through various synthetic routes to create molecules with specific architectures and properties lifechemicals.commdpi.com.

The synthesis of supramolecular structures often involves the precise arrangement of molecular components. For instance, bile acids have been utilized as rigid scaffolds for supramolecular chemistry, demonstrating the importance of well-defined building blocks mdpi.com. Similarly, this compound units, with their planar aromatic systems, could potentially be incorporated into larger assemblies through π-π stacking interactions, hydrogen bonding, or covalent linkages to create ordered structures with tailored functions, such as molecular receptors or responsive materials. The exploration of this compound derivatives as components in supramolecular chemistry represents a promising avenue for developing novel functional materials and systems.

Molecular Interactions and Mechanistic Elucidation of Acridinediamine

Mechanisms of Nucleic Acid Intercalation by Acridinediamine Derivatives

The interaction of this compound derivatives with nucleic acids is multifaceted, involving direct intercalation, sequence-specific binding, and distinct spectroscopic signatures that elucidate their binding modes.

Direct Intercalation between DNA Base Pairs

The core mechanism by which this compound derivatives exert their biological effects involves the insertion of their planar acridine (B1665455) ring system between adjacent, stacked base pairs within the DNA double helix nih.govzu.edu.uacore.ac.ukuah.es. This process is primarily driven by favorable π-π stacking interactions between the aromatic systems of the acridine chromophore and the π-electron clouds of the DNA bases, often complemented by charge-transfer interactions nih.govzu.edu.uauah.es. The insertion leads to a local unwinding and distortion of the DNA helix to accommodate the intercalated molecule nih.govcore.ac.uk. Molecular mechanics and dynamics simulations have been instrumental in detailing these intercalation events, such as those involving 9-aminoacridine (B1665356), and have helped elucidate the physical basis of binding principles like the neighbor-exclusion principle nih.gov.

Influence of DNA Sequence and Conformation on Intercalation Affinity

Data Table 1: Sequence Specificity and Binding Characteristics of this compound Derivatives

| DNA Sequence Step | Binding Affinity | Key Interactions / Observations | Source |

| TA/TA | High | Preferential intercalation; NOESY contacts between ligand protons and DNA backbone protons. | vulcanchem.com |

| TG/CA | Moderate | Observed interactions with DNA backbone protons. | vulcanchem.com |

| AT/AT | Low | No significant NOEs observed. | vulcanchem.com |

| G-rich sequences | Preferential | Observed for some cyclen-acridine conjugates. | nih.govresearchgate.net |

| GC-rich DNA | Specific binding | Outer complex appears mainly electrostatic. | psu.edu |

| AT-rich DNA | Specific binding | Outer complex is stronger. | psu.edu |

Spectroscopic Signatures of this compound-DNA Complexation

Spectroscopic methods are vital for characterizing the interaction between this compound derivatives and DNA. UV-Vis absorption spectroscopy typically reveals changes such as hypochromism (a decrease in absorbance) and red-shifts in visible absorption bands upon complex formation, indicative of electronic coupling and intercalation core.ac.uknih.gov. Fluorescence spectroscopy is widely employed, as many acridine derivatives are fluorescent. Acridine orange, for instance, exhibits distinct emission spectra: green fluorescence when bound to double-stranded DNA (dsDNA) via intercalation, and red fluorescence when bound to single-stranded DNA (ssDNA) or RNA through electrostatic attractions and stacking researchgate.netwikipedia.orgebi.ac.ukcaymanchem.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY experiments, provides high-resolution structural data, enabling the precise mapping of intercalation sites by identifying through-space correlations between ligand protons and DNA backbone protons vulcanchem.com.

Data Table 2: Spectroscopic Properties of Acridine Orange upon Nucleic Acid Binding

| Binding Target | Excitation Maxima (nm) | Emission Maxima (nm) | Fluorescence Color | Primary Interaction Type | Source |

| dsDNA | 502 | 525 | Green | Intercalation | wikipedia.orgebi.ac.ukcaymanchem.com |

| ssDNA or RNA | 460 | 650 | Red | Electrostatic attraction; Stacking | researchgate.netwikipedia.orgebi.ac.ukcaymanchem.com |

| Low pH (acidic compartments) | 475 | 590 | Orange/Red | Protonation/Sequestering | researchgate.netcaymanchem.com |

Molecular Dynamics of Intercalation Events

Molecular dynamics (MD) simulations offer a powerful computational tool to visualize and analyze the dynamic process of intercalation at an atomic level core.ac.uknih.govwhiterose.ac.uk. These simulations can track the insertion of the planar acridine ring system between DNA base pairs, monitor the resulting conformational changes in the DNA helix, and assess the contribution of side chains to complex stabilization. For example, MD simulations have confirmed that the aminoaliphatic side chains of certain this compound derivatives can interact with the DNA minor groove, leading to reduced helical twist angles and localized structural distortions vulcanchem.com. Studies utilizing MD have also investigated the physical basis of intercalation principles, such as the neighbor-exclusion principle, by examining conformational preferences and the dynamic behavior of intercalation complexes nih.gov.

Electron Transfer and Oxidative Processes in this compound-DNA Interactions

This compound derivatives can engage in electron transfer (ET) reactions with DNA, a process that may contribute significantly to their biological activities, particularly in the context of oxidative stress nih.govresearchgate.netmdpi.comfrontiersin.org. Certain acridine-based drugs, such as amsacrine (B1665488) and N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have been proposed to function as either electron donors or acceptors in ET reactions with the DNA double helix nih.gov. These redox processes, involving the transfer of electrons or holes along the DNA backbone, can lead to DNA damage, including the formation of oxidized bases like 8-oxo-guanine, and can also mediate cellular responses to oxidative stress researchgate.netmdpi.comfrontiersin.orgresearchgate.net. The planar acridine structure is thought to facilitate these redox reactions through interactions with the DNA π-electron system nih.govmdpi.com.

RNA Binding Modes and Specificity

While this compound derivatives are predominantly recognized for their DNA interactions, some also exhibit binding to RNA psu.eduresearchgate.netwikipedia.orgnih.gov. The modes of RNA binding can differ from those observed with DNA. For instance, acridine orange binds to RNA via electrostatic attractions and stacking interactions, typically producing red fluorescence, which contrasts with the green fluorescence observed upon DNA intercalation researchgate.netwikipedia.orgebi.ac.ukcaymanchem.com. In some cases, acridine derivatives conjugated with peptides have demonstrated enhanced affinity and specificity for RNA targets by combining intercalation with other binding modes, such as groove binding nih.gov. Studies comparing the binding of acridine derivatives to GC-rich versus AT-rich DNA also suggest potential differences in their affinity or binding mechanisms when interacting with RNA, which can possess varying base compositions psu.edu.

Compound Name List

this compound

3,6-Acridinediamine

4,5-Acridinediamine

3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine (B14414178)

C-1305 (Triazoloacridinone)

Quinacrine

Aminacrine

Amsacrine

Acridine Orange (AO)

9-aminoacridine

Acriflavine

Ethodin

Proflavine

N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)

N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC)

3,6-Acridinediamine, 2,7-bis(1-methylethyl)-

This compound Interactions with Proteins and Enzymes

This compound and its related derivatives are a class of compounds known for their diverse interactions with biological macromolecules, particularly proteins and enzymes. These interactions are often mediated by the planar, aromatic structure of the acridine core, which facilitates intercalation into DNA and binding to protein active or allosteric sites. The specific mechanisms by which this compound and its analogues engage with biological targets are crucial for understanding their pharmacological and biological effects.

Topoisomerase Enzyme Inhibition Mechanisms

Table 1: this compound and Related Compounds: Topoisomerase Inhibition Mechanisms

| Compound/Class | Primary Target | Mechanism of Action | Outcome |

| This compound (Acriflavin) | Topoisomerase II | DNA Intercalation, Stabilization of cleavable complex | DNA strand breaks, cellular toxicity |

| Acridine Derivatives | Topoisomerases | DNA Intercalation, Inhibition of re-ligation | DNA damage, apoptosis |

| Amsacrine (Aminoacridine derivative) | Topoisomerases | DNA Intercalation, Stabilization of cleavable complex | DNA strand breaks, antineoplastic activity |

Kinase Inhibition Profiles and Binding Site Analysis

Certain acridine derivatives have demonstrated inhibitory activity against protein kinases nih.gov. For instance, acridine orange and acridine yellow G have been shown to potently inhibit Protein Kinase C (PKC) nih.gov. The mechanism of inhibition is complex, affecting both the catalytic and regulatory sites of PKC nih.gov. Acridine orange acted as a competitive inhibitor with respect to MgATP when acting on the catalytic fragment of PKC, but exhibited non-competitive inhibition with respect to MgATP when acting on intact PKC nih.gov. Furthermore, these acridine compounds displayed competitive inhibition concerning phosphatidylserine (B164497) (PS) and diacylglycerol (DAG), suggesting interactions with the enzyme's regulatory lipid cofactors or its regulatory domain nih.gov. While specific kinase profiles for this compound itself are not extensively detailed in the provided literature, the interaction of related acridines with kinase regulatory domains highlights potential binding to allosteric sites, a strategy employed by many selective kinase inhibitors mdpi.comnih.gov.

Table 2: Acridine Derivatives and Protein Kinase C Inhibition

| Compound | Target Enzyme | Inhibition Type | Binding Site Interaction |

| Acridine Orange | Protein Kinase C (PKC) | Competitive (MgATP, catalytic fragment); Non-competitive (MgATP, intact enzyme); Competitive (PS, DAG) | Affects catalytic and regulatory sites; interacts with lipid cofactors/regulatory domain |

| Acridine Yellow G | Protein Kinase C (PKC) | Competitive (MgATP, catalytic fragment); Non-competitive (MgATP, intact enzyme); Competitive (PS, DAG) | Affects catalytic and regulatory sites; interacts with lipid cofactors/regulatory domain |

Inhibition of Other Enzyme Classes (e.g., Trypanothione Reductase)

Acridine derivatives have also been investigated for their inhibitory effects on other enzyme classes, notably Trypanothione Reductase (TR) from parasites like Trypanosoma cruzi nih.gov. Studies involving 9-aminoacridines, which are structural analogues of mepacrine (quinacrine), have shown them to be competitive inhibitors of TR nih.gov. The apparent Ki values for these compounds ranged from 5 to 43 µM nih.gov. In contrast, 9-thioacridine derivatives exhibit mixed-type kinetics when inhibiting TR nih.gov. These findings suggest that structural modifications on the acridine scaffold can significantly alter the mode of enzyme inhibition nih.gov.

Advanced Spectroscopic Characterization of Acridinediamine Interactions

Electronic Absorption and Fluorescence Spectroscopy for Binding Studies

Electronic absorption and fluorescence spectroscopy are fundamental tools for investigating the binding of acridinediamine derivatives to biological targets. These techniques provide insights into changes in the electronic environment of the chromophore upon complex formation, allowing for the determination of binding parameters and mechanisms.

The intercalation of this compound derivatives into the DNA double helix often leads to significant alterations in their electronic absorption spectra. Studies have consistently reported hypochromism, a decrease in molar absorptivity, and red shifts (bathochromic shifts) in the absorption maxima of acridine (B1665455) compounds upon binding to DNA mdpi.comresearchgate.net. Hypochromism is a strong indicator of intercalation, as the stacking of the planar acridine chromophore between DNA base pairs leads to reduced electronic transitions and altered absorption properties mdpi.comresearchgate.net. For instance, derivatives like AMAC have shown extensive hypochromism, broadening, and red shifts in their absorption spectra when interacting with various DNA sequences researchgate.net. Similarly, acridine-thiosemicarbazone derivatives exhibit changes in their UV-Vis spectra, including hypochromism and spectral shifts, which reflect modifications in the DNA helix structure upon binding mdpi.com. Acridine orange (AO), a prominent this compound derivative, also displays concentration-dependent spectral shifts, with higher concentrations leading to red-shifted emission due to stacking interactions mdpi.com.

Fluorescence spectroscopy is highly sensitive to environmental changes and molecular interactions, making it invaluable for studying this compound binding. This compound derivatives can exhibit altered fluorescence properties, such as quenching or enhancement, upon interaction with biological molecules nih.gov. Acridine orange (AO) is a well-established fluorescent dye that demonstrates differential fluorescence based on its binding to nucleic acids. It emits green fluorescence when bound to double-stranded DNA (dsDNA) and red fluorescence when associated with RNA or single-stranded DNA, a property utilized in cell cycle and apoptosis studies ebi.ac.uknovusbio.com. The fluorescence of AO can be modulated by various factors; for example, it can be quenched by transition metal ions, which also influence its DNA binding researchgate.net. Furthermore, AO can act as a photosensitizer, with its photodynamic efficiency and fluorescence intensity enhanced in acidic cellular environments researchgate.net.

Spectroscopic titration experiments, employing changes in absorption or fluorescence intensity, allow for the quantitative determination of binding constants (Kb), which reflect the affinity of this compound derivatives for their targets. For acridine-thiosemicarbazone derivatives, binding constants to calf thymus DNA (ctDNA) have been reported in the range of 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ mdpi.com. Similarly, studies on AMAC derivatives showed DNA binding constants in the range of (2-8) x 10⁴ M⁻¹ per base pair researchgate.net. Stoichiometry, indicating the molar ratio of the ligand to the target molecule, can also be determined through these methods, often by analyzing binding isotherms or Scatchard plots vulcanchem.comresearchgate.net. Some this compound derivatives have been found to form stable 1:1 molar adducts with DNA vulcanchem.com.

Förster Resonance Energy Transfer (FRET) is a distance-dependent energy transfer phenomenon between two fluorophores (a donor and an acceptor) that occurs when they are in close proximity, typically within 1-10 nm mdpi.comnih.govmicroscopyu.com. This technique is highly effective for studying molecular interactions, including protein-protein and protein-DNA interactions, by detecting changes in energy transfer efficiency that correlate with molecular proximity mdpi.comassaygenie.com. FRET assays can monitor the dynamics of these interactions in real time mdpi.com. Acridine orange (AO) has been employed as a donor fluorophore in FRET studies, for example, in assessing the structural integrity of DNA double helices researchgate.net. By labeling interacting molecules with appropriate donor and acceptor fluorophores, FRET provides valuable insights into the spatial and temporal characteristics of molecular associations mdpi.comassaygenie.com.

Circular Dichroism (CD) for Conformational Changes in Nucleic Acid Complexes

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the secondary structure and conformational changes of biomolecules, especially nucleic acids, induced by ligand binding creative-proteomics.comnih.govmdpi.com. When this compound derivatives interact with DNA, they can induce alterations in the DNA's helical structure, which are sensitively detected as changes in the CD spectra creative-proteomics.comnih.govmdpi.com. These spectral changes can indicate transitions between different DNA conformations, such as the conversion from B-DNA to A-DNA or Z-DNA creative-proteomics.comnih.govmdpi.com. Studies involving 9-aminoacridines and various nucleic acids have revealed distinct induced CD (ICD) spectra, suggesting that the cationic side chains of these acridine derivatives play a significant role in their binding affinity and the subsequent conformational modifications of the nucleic acids nih.gov. The interaction of achiral molecules with chiral nucleic acids can also lead to the generation of induced CD signals creative-proteomics.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Site Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level resolution for the study of molecular interactions, enabling the precise identification of binding sites and the elucidation of interaction mechanisms vulcanchem.comnih.govplos.orgresearchgate.netfrontiersin.org. Techniques such as 2D Heteronuclear Single Quantum Correlation (HSQC) and Chemical Shift Perturbation (CSP) are instrumental in this regard. CSP involves monitoring changes in the chemical shifts of nuclei in a protein or nucleic acid upon ligand binding, which helps map the residues or nucleotides involved in the interaction interface nih.govplos.orgfrontiersin.org. NMR studies on acridine derivatives have successfully mapped intercalation sites within DNA. For instance, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) have been used to identify specific contacts between the aromatic protons of acridine derivatives and DNA backbone protons, thereby pinpointing the exact location of intercalation between base pairs vulcanchem.com. NMR data can also provide quantitative information on binding affinities and equilibrium constants, contributing to a comprehensive understanding of the binding mechanism and the structural effects induced by the ligand vulcanchem.comnih.govplos.orgresearchgate.net.

Compound List

this compound (Proflavine)

Acridine Orange

4,5-Acridinediamine derivatives

9-aminoacridines (e.g., quinacrine, acranil)

Acridine-thiosemicarbazone derivatives

Acridine-cyclen derivatives

Computational and Theoretical Investigations of Acridinediamine

Molecular Docking Studies for Ligand-Biomolecule Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. This method is instrumental in understanding the binding modes of Acridinediamine with its biological targets.

This compound, a planar aromatic molecule, is well-known for its ability to intercalate between the base pairs of double-stranded DNA. nih.gov Molecular docking studies have been employed to predict and analyze the specific sites and nature of this intercalation. These studies have confirmed that the primary mode of interaction is the insertion of the flat acridine (B1665455) ring system between adjacent base pairs in the DNA double helix. nih.gov

The binding process is complex, involving not just intercalation but also potential outside groove binding as a preliminary step. doaj.org Spectrophotometric and voltammetric studies have been used to determine the binding parameters, which provide quantitative measures of the interaction strength. The spontaneity of the binding interaction is indicated by a negative standard Gibbs free-energy change. nih.gov For instance, studies with herring sperm DNA have calculated a binding constant (K) of 2.32 (± 0.41) x 10⁴ M⁻¹ and a standard Gibbs free-energy change of approximately -24.90 kJ/mol at 25°C, supporting a spontaneous intercalation process. nih.gov Further studies have determined an intrinsic binding constant for proflavine (this compound) of 0.119 (± 9x10⁻³) µM⁻¹. nih.gov

| Parameter | Value | Method | Source |

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Voltammetry | nih.gov |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV Absorption | nih.gov |

| Intrinsic Binding Constant (Kₚᵣբ) | 0.119 (± 9x10⁻³) µM⁻¹ | Flow Injection Analysis | nih.gov |

| Binding Site Size | 2.07 (± 0.1) base pairs | Voltammetry | nih.gov |

| Standard Gibbs Free Energy (ΔG°) | -24.90 kJ/mol | Calculation | nih.gov |

Table 1: Experimentally determined binding parameters for the interaction of this compound (Proflavine) with DNA.

These computational and experimental findings consistently support the model of this compound as a DNA intercalating agent, a fundamental aspect of its biological activity.

Beyond its interaction with DNA, this compound has been studied for its potential to bind to the active sites of various enzymes. Molecular docking simulations are a key tool for predicting these interactions and estimating their binding affinities. For example, the binding of this compound to key protein targets in the Wnt signaling pathway, which is implicated in cancer, has been investigated. semanticscholar.org

Docking studies predicted that this compound can bind to the active sites of Glycogen Synthase Kinase 3 beta (GSK3β), β-catenin, and Vimentin (VIM) with favorable binding energies. semanticscholar.org The simulations identified specific amino acid residues within the enzyme active sites that are crucial for the interaction, primarily through hydrogen bonding and hydrophobic interactions. semanticscholar.org

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| Glycogen Synthase Kinase 3 beta (GSK3β) | 1GNG | -6.98 | TYR134, ASP200, LYS85 |

| β-catenin (CTNNB1) | 1JDH | -4.99 | VAL570, GLN601 |

| Vimentin (VIM) | 1GK4 | -3.34 | TYR400, LEU404 |

Table 2: Molecular docking results of this compound (Proflavine) with Wnt signaling pathway target proteins. Data sourced from a study on oral squamous cell carcinoma. semanticscholar.org

These docking results suggest that this compound's biological effects may not be limited to DNA intercalation but could also involve the modulation of key signaling enzymes. semanticscholar.org

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its biological targets. By simulating the movements of atoms over time, MD can reveal the stability of ligand-biomolecule complexes and the conformational changes that occur upon binding.

MD simulations have been used to investigate the stability of this compound when bound to DNA. These simulations confirm that the minor groove-bound complexes of this compound with DNA are stable over time scales such as 50 nanoseconds. doaj.org The simulations track the trajectory of the complex, providing insights into its structural integrity and dynamic behavior. The formation of the initial "outside bound state" is a rapid process, occurring on a nanosecond timescale, which is magnitudes faster than the sub-millisecond timescale suggested by some experimental kinetics, indicating that this initial association is a very early step in the intercalation process. nih.gov The stability of the this compound-DNA complex is a prerequisite for its function as an intercalator.

The binding of this compound to DNA induces significant conformational changes in the nucleic acid structure. MD simulations have revealed that a notable change upon this compound binding in the minor groove is the narrowing of the groove itself. doaj.org This structural alteration can be accompanied by transitions in the DNA backbone conformation (e.g., BI/BII transitions) and reorientation of the ligand within the binding site. doaj.org In sequences rich in adenine and thymine, the formation of specific intermolecular hydrogen bonds between this compound and the DNA is optimized by changes in the base pair parameters, such as opening and propeller twisting. doaj.org These drug-induced conformational changes are crucial for the formation of a stable intercalation cavity, supporting a "drug-induced cavity formation" hypothesis over a model where the drug simply fits into a pre-existing fluctuation in the DNA structure. semanticscholar.org

Quantum Mechanical (QM) and QM/MM Calculations

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations offer the highest level of theoretical detail for studying chemical reactions and interactions. These methods can elucidate the electronic nature of the binding between this compound and its targets.

QM calculations have been applied to understand the two-step mechanism of this compound binding to DNA. nih.gov These studies suggest a model where the initial outside binding of this compound to a phosphate (B84403) group on the DNA backbone leads to an "induced fit" within the intercalation site. nih.gov The calculations indicate that hydrogen bonding occurs between the amine groups of this compound and the anionic oxygen atoms of the phosphate backbone. This interaction results in a partial neutralization of the negative charge, which in turn facilitates the conformational transitions within the DNA that are necessary to create the intercalation pocket. nih.gov This theoretical model is consistent with experimental observations, such as the preference of this compound for certain DNA sequences (dCpdG over dGpdC) and the observed kinetics of the binding reaction. nih.gov These advanced computational methods provide a deep understanding of the electronic rearrangements and energetic factors that drive the interaction of this compound with DNA.

Electronic Structure Calculations for Reactivity and Interaction Energies

Electronic structure calculations are fundamental to understanding the behavior of molecules at a quantum mechanical level. These methods are employed to determine the distribution of electrons within a molecule, which in turn governs its reactivity and how it interacts with other molecules. By calculating properties such as molecular orbital energies, electron density, and electrostatic potential, researchers can predict the most likely sites for chemical reactions and the nature of intermolecular interactions.

For this compound, electronic structure calculations can elucidate its reactivity profile. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of a molecule's ability to donate or accept electrons, which is crucial for its chemical reactivity. mdpi.com These calculations can also quantify the interaction energies between this compound and its biological targets, providing a basis for understanding its mechanism of action. Advanced computational models can construct potential energy surfaces, offering a detailed view of the energetic landscape of a chemical reaction involving this compound. uol.de

Key Outputs of Electronic Structure Calculations:

Total System Energies: Used to compare the stability of different molecular configurations and to calculate reaction energetics. osti.gov

Partial Density of States: Provides insights into the electronic structure of both the molecule and any interacting surfaces or molecules, helping to identify shifts in electronic states that may influence reactivity. osti.gov

Hybrid QM/MM Approaches for Complex Biological Systems

Studying the interactions of this compound within a complex biological environment, such as a protein binding pocket, presents a significant computational challenge due to the large number of atoms involved. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating a small, critical region of the system (e.g., the this compound ligand and the active site residues of a protein) with high-level quantum mechanics, while the remainder of the system (the rest of the protein and surrounding solvent) is treated with more computationally efficient molecular mechanics. nih.govbohrium.com

This dual-level approach allows for the accurate modeling of chemical reactions and electronic processes, such as charge transfer, that are central to the biological activity of this compound. nih.govbohrium.com QM/MM simulations are particularly valuable for studying enzyme reaction mechanisms and the interactions within metalloprotein active sites where changes in electronic structure are critical. nih.gov The application of QM/MM methods can provide detailed insights into the binding free energy of this compound derivatives with their biological targets. mdpi.com

| Component | Methodology | Rationale |

| This compound & Active Site | Quantum Mechanics (QM) | High accuracy needed for electronic changes and bond breaking/formation. |

| Protein & Solvent | Molecular Mechanics (MM) | Computationally less expensive for large systems. |

Density Functional Theory (DFT) Applications in this compound Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It has proven to be a powerful tool for studying acridine derivatives, providing a good balance between accuracy and computational cost. bnmv.ac.in DFT calculations can be used to determine a wide range of properties for this compound systems, including optimized geometries, vibrational frequencies, and various electronic descriptors. nih.govbnmv.ac.in

Conceptual DFT provides a framework for understanding chemical reactivity through global descriptors such as ionization potential, electron affinity, hardness, and softness. bnmv.ac.in These descriptors, derived from the electronic structure, can predict the behavior of this compound in chemical reactions. For instance, DFT calculations have been used to study the adsorption of acridine derivatives onto nanoparticles, revealing the importance of electrostatic interactions. nih.gov

Commonly Calculated DFT Descriptors for this compound Derivatives:

| Descriptor | Description |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to chemical reactivity and stability. bnmv.ac.in |

| Hardness | A measure of resistance to change in electron distribution. |

| Softness | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity | The power of an atom to attract electrons to itself. |

| Electrophilicity Index | A measure of the ability of a molecule to accept electrons. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgslideshare.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. mdpi.com These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

In the context of this compound research, QSAR studies can be used to develop predictive models for various biological activities, such as anticancer or antimicrobial effects. The process involves calculating a set of molecular descriptors for a series of this compound derivatives with known activities. These descriptors can be electronic, steric, or lipophilic in nature. nih.gov Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov

Steps in QSAR Model Development:

Selection of a dataset of this compound derivatives with measured biological activity.

Calculation of molecular descriptors that quantify various aspects of the molecular structure.

Development of a mathematical model using statistical techniques like multiple linear regression or machine learning algorithms.

Validation of the model to ensure its predictive power on new compounds.

Cheminformatics and Data Mining for this compound Research

Cheminformatics encompasses the use of computational and informational techniques to address problems in chemistry. In this compound research, cheminformatics plays a crucial role in managing and analyzing the vast amounts of data generated from experimental and computational studies. This includes the storage, retrieval, and analysis of chemical structures, properties, and biological activities.

Data mining techniques can be applied to large datasets of this compound derivatives to identify patterns and relationships that may not be immediately apparent. For example, clustering algorithms can group compounds with similar structural features or activity profiles, while classification models can be built to predict the biological activity of new compounds based on their structural properties. The use of cheminformatics workflows ensures the reproducibility and comparability of research findings. d-nb.info

Applications of Cheminformatics in this compound Research:

Database Management: Creation and maintenance of databases of this compound structures and associated data.

Virtual Screening: Computational methods to identify promising this compound derivatives from large virtual libraries. nih.gov

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups responsible for the biological activity of this compound.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of this compound derivatives.

Applications of Acridinediamine in Chemical Biology and Research Tools

Acridinediamine as Fluorescent Probes in Biological Systems

Acridine (B1665455) Orange's capacity to intercalate into DNA and bind to RNA, coupled with its pH-sensitive fluorescence, positions it as a versatile fluorescent probe for a wide array of biological investigations.

Nucleic Acid Stains and Differentiators (DNA vs. RNA)

Acridine Orange is a well-established fluorescent dye for distinguishing between DNA and RNA within cells and in vitro. Its mechanism of action relies on its cationic nature and its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids wikipedia.orgbio-techne.comrndsystems.combocsci.comtocris.comontosight.aiqca.esebi.ac.ukfujifilm.com.

When Acridine Orange intercalates into double-stranded DNA, it exhibits green fluorescence. In contrast, when it binds electrostatically to single-stranded RNA or the phosphate groups of RNA, it emits red fluorescence wikipedia.orgbio-techne.comrndsystems.combocsci.comtocris.comontosight.aiqca.esebi.ac.uk. This differential staining allows researchers to visualize and quantify the relative amounts of DNA and RNA in cells, which is crucial for understanding cellular state and activity wikipedia.orgontosight.ai. Furthermore, Acridine Orange can also stain acidic organelles, such as lysosomes and autophagosomes, which accumulate the dye in their acidic interior, resulting in orange or red fluorescence depending on the pH and dye concentration wikipedia.orgbio-techne.comrndsystems.comnih.gov. The dye can also be used for visualizing nucleic acids on agarose (B213101) and polyacrylamide gels bio-techne.comrndsystems.com.

Table 1: Spectral Properties of Acridine Orange (AO) Based on Binding and Environment

| Target / Environment | Binding Mechanism | Fluorescence Emission | Excitation Maxima (λ) | Emission Maxima (λ) |

| DNA (Double-stranded) | Intercalation | Green | 502 nm | 525 nm |

| RNA (Single-stranded) | Electrostatic Attraction | Red | 460 nm | 650 nm |

| Acidic Vesicular Organelles (pH < 5) | Accumulation | Orange/Red | 475 nm | 590 nm |

Table 2: Differential Staining of Nucleic Acids by Acridine Orange

| Analyte | Binding Mode | Fluorescence Color | Notes |

| DNA | Intercalation | Green | Intercalates into the double helix, favored at neutral pH. |

| RNA | Electrostatic Attraction | Red | Binds to phosphate groups, favored at acidic pH or when DNA is denatured. |

| DNA/RNA | Complex mixtures/pH changes | Yellow/Orange | Can occur in mixed populations or under specific pH conditions, often observed in cellular imaging. |

Probes for Cell Cycle Analysis and Cellular Morphology

The ability of Acridine Orange to differentially stain DNA and RNA makes it a valuable tool for cell cycle analysis wikipedia.orgbio-techne.comrndsystems.comtocris.comontosight.aiebi.ac.uk. By quantifying the cellular content of DNA and RNA using flow cytometry or fluorescence microscopy, researchers can determine the proportion of cells in different phases of the cell cycle (e.g., G1, S, G2/M) wikipedia.orgontosight.ai. The dye's cell permeability allows it to access intracellular nucleic acids, facilitating these analyses wikipedia.orgbio-techne.comrndsystems.combocsci.comtocris.comebi.ac.uk. Beyond cell cycle studies, Acridine Orange's fluorescence properties are utilized for visualizing various cellular structures and assessing cellular morphology, providing insights into cell health and organization bocsci.comontosight.ai.

Tools for Investigating Apoptosis and Autophagy Mechanisms

Acridine Orange serves as a critical probe for investigating programmed cell death (apoptosis) and cellular self-eating (autophagy) wikipedia.orgbio-techne.comrndsystems.combocsci.comtocris.comontosight.ainih.govcaymanchem.com. In apoptosis studies, Acridine Orange can differentiate between viable, apoptotic, and necrotic cells based on changes in their nucleic acid content and membrane integrity wikipedia.orgbocsci.comontosight.ai. It is also instrumental in identifying autophagic vacuoles, which are acidic organelles that accumulate Acridine Orange, leading to a distinct red fluorescence wikipedia.orgbio-techne.comrndsystems.comnih.gov. Researchers quantify these acidic vesicular organelles using Acridine Orange staining and flow cytometry to assess the extent of autophagy induction nih.gov. Its use as a lysosomal dye further aids in understanding vesicular trafficking and cellular degradation pathways wikipedia.orgbocsci.comcaymanchem.com.

Imaging and Visualization of Cellular Structures

Acridine Orange is widely employed in fluorescence microscopy for the general imaging and visualization of cellular components and organelles bocsci.comtocris.comontosight.aiebi.ac.uk. Its fluorescence allows for the clear delineation of cell nuclei and cytoplasm, as well as specific organelles like lysosomes and autophagosomes wikipedia.orgnih.gov. The dye's ability to penetrate cell membranes makes it suitable for live-cell imaging applications, enabling dynamic studies of cellular processes ebi.ac.uk. Beyond Acridine Orange itself, acridone (B373769) derivatives and acridinium (B8443388) benzoates have also been developed as fluorescent probes for cell imaging, including applications in monitoring cellular viscosity and aggregation-induced emission mdpi.comrsc.org.

Utilization in Target Identification and Validation Methodologies

The inherent fluorescence of acridine scaffolds, combined with their ability to interact with biomolecules, makes them foundational for developing sophisticated chemical probes used in target identification and validation.

Development of Chemical Probes for Biomolecule Recognition

Acridine derivatives, including those based on the this compound structure, are explored for their potential in creating novel chemical probes for biomolecule recognition fujifilm.commdpi.comuniversiteitleiden.nlljmu.ac.uknih.gov. These compounds can serve as fluorophores or as structural scaffolds onto which recognition elements are attached. Such probes are designed to exhibit high affinity for specific biomolecules, with their fluorescence properties changing upon binding or reaction, thereby enabling the detection and localization of targets fujifilm.com. Research into diversity-driven chemical probe development highlights the utility of such scaffolds in identifying new molecular targets and validating biological pathways, even when the precise recognition mechanisms are not fully understood nih.gov. For instance, acridine moieties have been incorporated into sensors for detecting specific analytes in biological systems mdpi.com.

Strategies for Identifying Protein-Acridinediamine Interactions

The investigation of interactions between small molecules like this compound derivatives and proteins is crucial for understanding biochemical pathways, drug mechanisms, and cellular processes. Several established strategies for identifying protein-protein interactions (PPIs) can be adapted for studying protein-small molecule interactions. These methods typically involve isolating protein complexes, followed by their identification.

Co-immunoprecipitation (Co-IP): This technique uses an antibody specific to a target protein to pull down the protein and any bound molecules from a cellular lysate. Subsequent analysis, often by mass spectrometry or Western blotting, can identify the interacting partners. If this compound or a labeled derivative is used as a probe, Co-IP can help identify proteins that bind to it.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of molecules to a surface in real-time. A protein can be immobilized on an SPR sensor chip, and the binding of this compound or its derivatives can be monitored by changes in the refractive index near the surface. This allows for the determination of binding kinetics and affinity.

Spectroscopic Methods: Techniques such as fluorescence spectroscopy can be employed if this compound derivatives exhibit changes in their fluorescence properties upon binding to a protein. For instance, a change in emission intensity, wavelength, or lifetime can indicate an interaction. Studies have shown that compounds like acridine derivatives can interact with biological targets, such as DNA nih.gov. Result googleapis.com specifically mentions the identification of binding proteins from sera using aminoacridine and 3,6-acridinediamine, indicating their use in proteomic studies.

Affinity Chromatography: this compound derivatives can be immobilized onto a solid support (e.g., beads) to create an affinity matrix. When a protein mixture is passed over this matrix, proteins that bind to the immobilized this compound will be retained, while others will flow through. The bound proteins can then be eluted and identified.

These strategies, when applied to this compound or its functionalized forms, can reveal specific protein targets and elucidate the nature of their interactions, providing critical insights into biological functions.

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of discrete molecules, held together by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking wikipedia.orgresearchgate.net. Molecular recognition, a cornerstone of supramolecular chemistry, describes the specific binding of a guest molecule to a complementary host molecule wikipedia.org. Acridine derivatives, with their planar aromatic structure and potential for functionalization, are well-suited for applications in molecular recognition and the construction of supramolecular assemblies.

The acridine moiety can impart rigidity and specific electronic properties to host molecules, enhancing their ability to recognize and bind guests. For example, acridine-containing crown ethers have been synthesized and studied for their molecular recognition capabilities, particularly their capacity to discriminate between different guest molecules based on structural features and intermolecular π-π interactions mdpi.com. Furthermore, N-substituted acridinium units have been explored as multi-responsive recognition units in supramolecular chemistry, capable of altering their chemical and optical properties in response to external signals researchgate.net. This responsiveness is key to designing dynamic supramolecular systems.

Table 7.3.1: Acridine Derivatives in Molecular Recognition

| Acridine Motif/Derivative | Recognition Target(s) | Key Interaction Type(s) | Application Area | Reference |

| Acridine-containing Crown Ethers | Aralkylamines, Amino acid derivatives | π-π interactions, Hydrogen bonding | Enantioselective Sensing, Phase Transport | mdpi.com |

| N-substituted Acridinium | Electron-rich guests | Redox-responsive interactions | Actuators, Multi-input systems | researchgate.net |

| Acridine Orange | Nucleic Acids (DNA/RNA) | Intercalation, Electrostatic interactions | Biological Staining, Nucleic Acid Probes | bocsci.com, nih.gov |

Design of this compound-Based Molecular Sensors

The design of molecular sensors often leverages the fluorescent properties of organic molecules that change upon binding to a specific analyte. This compound derivatives, particularly Acridine Orange, are prominent examples used in this capacity. Acridine Orange is a fluorescent dye known to intercalate into nucleic acids, exhibiting distinct emission spectra depending on whether it binds to double-stranded DNA (green fluorescence) or single-stranded RNA (red fluorescence) bocsci.com. This differential fluorescence allows Acridine Orange to function as a probe for distinguishing between DNA and RNA within cells, aiding in studies of cell cycle, apoptosis, and autophagy bocsci.com.

Beyond nucleic acids, acridone derivatives (structurally related to this compound) have been engineered into fluorescent probes for sensing other biologically relevant molecules. For instance, a novel fluorescent probe based on an acridone moiety was designed for nitric oxide (NO) sensing, showing a significant increase in fluorescence intensity upon reaction with NO mdpi.com. This highlights the versatility of the acridine scaffold in developing probes with tailored selectivity and response mechanisms for various analytes.

Enantioselective Recognition Studies

Enantioselective recognition, the ability to distinguish between enantiomers of a chiral molecule, is critical in pharmaceuticals, agrochemicals, and biological studies, as enantiomers can exhibit vastly different biological activities. This compound-related structures and their incorporation into larger supramolecular hosts have shown promise in this area.

As mentioned, acridine-containing crown ethers have been employed in enantioselective recognition studies, demonstrating appreciable enantiomeric recognition towards certain aralkylamine model compounds mdpi.com. These studies often rely on photophysical methods, such as fluorescence spectroscopy, to quantify the binding selectivity. While specific studies directly detailing enantioselective recognition using this compound itself are less prevalent in the provided results, the broader class of acridine derivatives and related supramolecular architectures are actively investigated for chiral discrimination. For example, research into BINOL-based fluorescent probes has demonstrated high enantioselectivity for amino acids like lysine (B10760008) and phenylalanine, showcasing the potential for chiral recognition using fluorescent molecular designs mdpi.com.

Integration into Advanced Materials for Research Applications

The intrinsic properties of this compound and its derivatives, such as their photophysical characteristics and structural rigidity, make them valuable components in the design of advanced materials for diverse research applications.

This compound in Covalent Organic Frameworks (COFs) for Photocatalysis

Covalent Organic Frameworks (COFs) are crystalline, porous polymers constructed from organic building blocks linked by covalent bonds mpg.dedigitellinc.com. Their tunable structures, high surface areas, and inherent functionalities make them excellent candidates for heterogeneous catalysis. Acridine-based linkers have been successfully incorporated into COFs to create novel photocatalysts.

Research has demonstrated the synthesis of acridine-functionalized COFs using building blocks such as 3,6-diaminoacridine (DAA) nih.gov. These acridine-based COFs exhibit broad absorption in the visible light region, making them effective photocatalysts for reactions such as metallaphotocatalytic C-N cross-coupling mpg.dedigitellinc.comnih.gov. The extended conjugation within the COF skeleton and the light-harvesting capabilities of the acridine moiety contribute to efficient charge separation and transfer upon irradiation, enhancing catalytic activity. For example, a COF synthesized from 3,6-diaminoacridine and benzene-1,3,5-tricarbaldehyde (B1224647) derivatives showed high activity in C-N cross-coupling reactions, even when illuminated with green light mpg.dedigitellinc.com. Furthermore, acridine-based COFs have been explored for antibacterial photocatalytic therapy, leveraging their ability to generate reactive oxygen species under light irradiation nih.gov.

Table 7.4.1: Acridine-Based COFs in Photocatalysis

| COF Description (Linkers) | Acridine Component | Application | Key Feature(s) | Reference |

| Acridine linker + Benzene-1,3,5-tricarbaldehyde derivatives | Acridine Moiety | Metallaphotocatalytic C-N cross-coupling | Broad visible light absorption, efficient charge separation | mpg.de, digitellinc.com, nih.gov |

| TPDA (from TFP + 3,6-diaminoacridine) | 3,6-Diaminoacridine (DAA) | Antibacterial photocatalytic therapy | Narrow optical band gap (1.6 eV), wide optical absorption spectrum | nih.gov, researchgate.net |

Dyes in Spectroscopic Research

Acridine derivatives have a long history of use as dyes in various spectroscopic research applications due to their strong absorption and fluorescence properties. Acridine Orange, for instance, is widely used in fluorescence microscopy and spectroscopy for staining nucleic acids, enabling the study of cellular structures and genetic material nih.govbocsci.comresearchgate.net. Its ability to intercalate into DNA and RNA and exhibit different fluorescence emissions based on the nucleic acid type makes it an invaluable tool for molecular biology research.

Other acridine derivatives, such as acridine(1,8)dione dyes, have been investigated for their photophysical behavior using absorption and fluorescence spectroscopy, as well as time-resolved techniques nih.gov. These studies explore how solvent polarity and oxygen concentration affect their spectroscopic parameters and triplet state dynamics, providing fundamental insights into dye photochemistry. Acridine orange has also been evaluated for its photostability in polymer matrices for applications like fluorescent solar concentrators, demonstrating how its spectral and photochemical properties are relevant in materials science ias.ac.in.

Table 7.4.2: Acridine Dyes in Spectroscopic Research

| Acridine Dye | Spectroscopic Application | Target Analyte/System | Key Property Studied | Reference |

| Acridine Orange | Fluorescence Microscopy/Spectroscopy | DNA, RNA | Differential fluorescence emission (green/red), intercalation | bocsci.com, nih.gov, researchgate.net |

| Acridine(1,8)dione dyes | Absorption & Fluorescence Spectroscopy | Various solvents | Photophysical parameters, triplet state behavior | nih.gov |

| Acridine Orange | Photostability Studies | Polymer matrices | Spectral properties, photochemical stability | ias.ac.in |

List of Mentioned Compound Names:

this compound

Acridine Orange

Acridinedione

Acridinium

Acridone

Aminoacridine (Aminacrine)

3,6-Diaminoacridine (DAA)

Benzene-1,3,5-tricarbaldehyde

Acridine-containing Crown Ethers

N-substituted Acridinium

BINOL

Lysine

Phenylalanine

Nitric Oxide (NO)

Future Research Directions and Unexplored Avenues for Acridinediamine Research

Deeper Elucidation of Complex Molecular Mechanisms

High-Resolution Structural Studies of Acridinediamine-Biomolecule Complexes

To elucidate the precise molecular mechanisms underlying this compound's actions, high-resolution structural studies of its complexes with various biomolecules are essential. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level detail of how this compound derivatives bind to DNA, proteins, or other cellular targets vulcanchem.com. Future research should leverage these advanced structural biology methods to resolve the binding modes, conformational changes induced in both the ligand and the target, and the specific intermolecular interactions. Such detailed structural information is invaluable for rational drug design and for understanding structure-activity relationships (SAR) at a molecular level. For instance, studies on related acridine (B1665455) derivatives have used NMR to map intercalation sites vulcanchem.com, a methodology that can be further applied and refined for this compound complexes.

Advanced Computational Methodologies and Predictive Power

The complexity of biological systems and the vast chemical space necessitate the application of advanced computational methodologies to accelerate drug discovery and development. These methods offer powerful tools for predicting molecular behavior, identifying promising candidates, and understanding mechanisms of action.

Machine Learning Integration for SAR and Mechanism Prediction

The integration of machine learning (ML) and artificial intelligence (AI) holds significant promise for advancing this compound research. ML algorithms can be trained on large datasets to predict structure-activity relationships (SAR), identify key molecular features responsible for efficacy, and elucidate mechanisms of action nih.govmednexus.org. Future work should focus on developing sophisticated ML models for quantitative structure-activity relationship (QSAR) analysis, predicting drug-target interactions, and forecasting potential off-target effects or toxicity profiles drugpatentwatch.commdpi.com. Furthermore, ML can be employed to predict the synthesis pathways of novel this compound derivatives, thereby streamlining the discovery process nih.gov.

Enhanced Multi-Scale Modeling of this compound-Cellular Systems

Understanding how this compound derivatives behave within complex cellular environments requires advanced multi-scale modeling approaches pitt.edupnnl.govnih.govamericanscientist.org. Future research should aim to develop and refine computational models that integrate molecular dynamics, cellular uptake mechanisms, and intracellular trafficking. Physiologically based pharmacokinetic (PBPK) modeling, for example, can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives within biological systems nih.govresearchgate.netmdpi.com. By bridging the gap between molecular-level interactions and whole-cell or tissue-level responses, multi-scale modeling can predict the efficacy and distribution of these compounds more accurately.

Addressing Challenges and Identifying Research Gaps

Despite the progress made, several challenges and research gaps remain in the field of this compound research. Addressing these will be critical for future advancements.

Overcoming Limitations in Current Research Approaches

Current research approaches may face limitations such as data scarcity for specific derivatives, the complexity of experimental validation, and the potential for aggregation of certain this compound compounds at higher concentrations, which can lead to non-specific interactions vulcanchem.com. Future research should focus on developing robust experimental protocols and innovative techniques to overcome these limitations. This could involve employing high-throughput screening methods for library generation and evaluation, developing more sensitive analytical techniques for studying low-concentration effects, and designing targeted delivery systems to mitigate aggregation and improve bioavailability vulcanchem.com. Furthermore, interdisciplinary collaboration and the adoption of standardized methodologies are crucial for enhancing the reliability and reproducibility of findings in this field spires.coijrpr.com.

Exploring New Biological Targets and Interaction Modalities

While the established biological activity of this compound and its derivatives has historically been linked to DNA intercalation, current research frontiers are expanding to explore novel molecular targets and more nuanced interaction modalities. This shift aims to uncover a broader spectrum of therapeutic potential beyond direct nucleic acid interactions. Emerging investigations are focusing on modulating key cellular signaling pathways, enzyme activities, and protein-protein interactions, moving towards a more targeted and polypharmacological approach.

Targeting Protein Kinases and Phosphatases

Acridine derivatives have demonstrated significant interactions with protein kinases, enzymes crucial for cellular signaling and regulation. For instance, aminoacridines, including compounds structurally related to this compound, have been identified as potent inhibitors of Protein Kinase C (PKC) nih.gov. These interactions are complex, affecting both the catalytic and regulatory sites of the enzyme. Studies suggest that inhibition can occur through competitive binding with ATP, or via interactions with lipid cofactors and regulatory domains nih.gov. This precedent highlights the potential for this compound derivatives to be developed as selective inhibitors for various kinases and phosphatases implicated in diseases such as cancer and inflammatory disorders. Future research could focus on structure-activity relationship studies to identify specific this compound scaffolds that target kinases involved in oncogenic pathways or inflammatory cascades, thereby offering novel therapeutic strategies elifesciences.orgfrontiersin.orgbio-techne.com.

Modulating Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases mdpi.comresearchgate.netplos.org. Targeting PPIs represents a significant, albeit challenging, area in drug discovery. This compound derivatives, with their planar aromatic structures and functional groups, possess the potential to be engineered to bind to the interfaces of protein complexes. Such interactions could either disrupt pathological protein assemblies or stabilize beneficial ones. This modality offers an unexplored avenue for this compound, moving beyond direct enzyme or DNA binding to modulating the intricate network of cellular communication. Research in this area would involve computational modeling and high-throughput screening to identify this compound scaffolds capable of specific PPI modulation.

Epigenetic Targets

Beyond their well-documented DNA intercalation, this compound derivatives are being explored for their potential to interact with epigenetic machinery. Enzymes such as Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs) play critical roles in regulating gene expression through epigenetic modifications oup.comtargetmol.comresearchgate.netmdpi.comfrontiersin.org. This compound compounds could potentially bind to the active sites of these enzymes or allosterically modulate their activity. The amine functionalities present in this compound could be key in forming specific interactions with charged amino acid residues within the catalytic pockets of these epigenetic modifiers. Investigating these interactions could reveal new therapeutic applications in diseases where epigenetic dysregulation is a hallmark, such as cancer and neurological disorders.

Mitochondrial Targets and Bioenergetics

Evidence suggests that acridine derivatives can influence cellular bioenergetics by affecting mitochondrial function d-nb.infonih.govoup.com. Specifically, acridines have been implicated in modulating the expression of genes involved in the mitochondrial respiratory-electron transport chain (ETC) d-nb.infonih.govoup.com. Future research could explore the direct interaction of this compound derivatives with components of the ETC, such as complex I or other proteins integral to oxidative phosphorylation. The lipophilic nature and charge distribution of this compound scaffolds might facilitate their accumulation within mitochondria, enabling direct engagement with mitochondrial proteins or membranes, thereby impacting cellular energy production and redox balance explorationpub.comnews-medical.net.

Modulation of Signaling Pathways (e.g., HIF-1)

Acriflavine, a specific this compound derivative, has been shown to inhibit the dimerization of Hypoxia-Inducible Factor 1 (HIF-1) nih.gov. HIF-1 is a critical transcription factor involved in cellular responses to hypoxia, playing a significant role in cancer progression and other physiological processes. This finding establishes a precedent for this compound derivatives acting on specific signaling pathways by modulating the activity of key regulatory proteins. Further exploration into how this compound compounds interact with other transcription factors, signaling kinases, or components of cellular stress response pathways could uncover novel therapeutic applications.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing and characterizing Acridinediamine in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions under inert atmospheres with catalysts like palladium or copper complexes. Purification via column chromatography or recrystallization is advised. Characterization should employ nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Safety protocols, including fume hood use and personal protective equipment (PPE), must align with SDS guidelines to mitigate exposure risks .

Q. What safety precautions are critical when handling this compound, and how do incompatible materials affect its stability?

- Methodological Answer : Avoid contact with strong oxidizers (e.g., peroxides) and acids, as they may trigger hazardous reactions (e.g., decomposition or exothermic processes). Store in airtight containers under cool, dry conditions to prevent degradation. Stability assessments should include periodic analytical checks (e.g., HPLC) to monitor purity over time. Refer to SDS documentation for hazard-specific PPE requirements (gloves, goggles) and emergency procedures .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Implement a systematic approach:

- Variation of Substituents : Introduce functional groups at specific positions on the acridine core and assess their impact on biological activity (e.g., antimicrobial efficacy).

- Computational Integration : Use density functional theory (DFT) to predict electronic properties or molecular docking to simulate target binding. Validate predictions with in vitro assays (e.g., enzyme inhibition).

- Data Synthesis : Tabulate results (e.g., substituent type vs. IC50 values) to identify trends. Cross-reference findings with literature to contextualize novelty .

Q. What methodological approaches are recommended for reconciling conflicting data on this compound’s toxicological profiles?

- Methodological Answer :